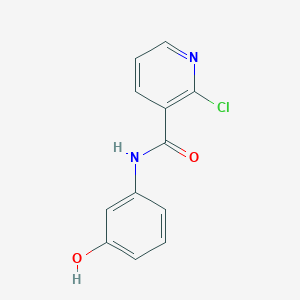
Pseudourea, 2,2'-(2-butenylene)dithiodi-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pseudourea, 2,2’-(2-butenylene)dithiodi-, dihydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a pseudourea moiety linked to a butenylene group through a dithiodi linkage, and it is commonly used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2,2’-(2-butenylene)dithiodi-, dihydrochloride typically involves the reaction of pseudourea derivatives with butenylene compounds under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride form.
化学反应分析
Types of Reactions
Pseudourea, 2,2’-(2-butenylene)dithiodi-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
科学研究应用
Pseudourea, 2,2’-(2-butenylene)dithiodi-, dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Pseudourea, 2,2’-(2-butenylene)dithiodi-, dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding or chemical modification, leading to various biological effects. The specific pathways involved depend on the context of its use and the targets it interacts with.
相似化合物的比较
Similar Compounds
Pseudourea, 2,2’-(2-butynylene)dithiodi-, dihydrochloride: Similar in structure but with a butynylene group instead of butenylene.
Pseudourea, 2,2’-(9,10-anthrylenedimethylene)bis-(2-thio-, dihydrochloride): Contains an anthrylenedimethylene group, used in different research contexts.
Uniqueness
Pseudourea, 2,2’-(2-butenylene)dithiodi-, dihydrochloride is unique due to its specific butenylene linkage, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
60784-24-9 |
|---|---|
分子式 |
C6H14Cl2N4S2 |
分子量 |
277.2 g/mol |
IUPAC 名称 |
4-carbamimidoylsulfanylbut-2-enyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C6H12N4S2.2ClH/c7-5(8)11-3-1-2-4-12-6(9)10;;/h1-2H,3-4H2,(H3,7,8)(H3,9,10);2*1H |
InChI 键 |
ICUJDNLJJZZUKX-UHFFFAOYSA-N |
规范 SMILES |
C(C=CCSC(=N)N)SC(=N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14613697.png)

![4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile](/img/structure/B14613705.png)
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl](/img/structure/B14613713.png)

![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)





![Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B14613759.png)


